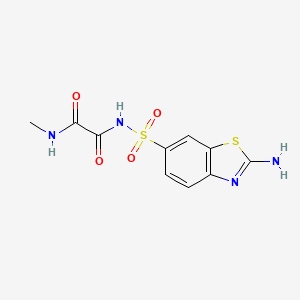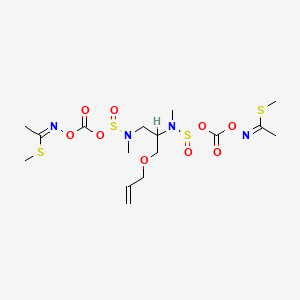
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-テトラクロロ-2-ピリジンカルボン酸ナトリウム塩は、分子式C6HCl4NO2Naの化学化合物です。これはピリジンカルボン酸の誘導体であり、ピリジン環の3、4、5、および6位に4つの塩素原子が置換されています。
準備方法
合成経路と反応条件
3,4,5,6-テトラクロロ-2-ピリジンカルボン酸ナトリウム塩の合成は、通常、ピリジンカルボン酸の塩素化を伴います。このプロセスは、鉄またはアルミニウム塩化物などの触媒の存在下で、塩素ガスを使用して行うことができます。反応は通常、ピリジン環の所望の位置に塩素原子が選択的に置換されるように、制御された温度と圧力条件下で行われます。
工業生産方法
工業的な設定では、この化合物の製造には、ピリジンカルボン酸を塩素ガスで処理する大規模な塩素化反応器が関与する可能性があります。その後、反応混合物を水酸化ナトリウムで中和して、テトラクロロ化生成物のナトリウム塩を生成します。最終生成物は、結晶化またはその他の分離技術によって精製され、所望の純度が達成されます。
化学反応の分析
反応の種類
3,4,5,6-テトラクロロ-2-ピリジンカルボン酸ナトリウム塩は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてより高い酸化状態の誘導体を形成することができます。
還元: 還元反応は、塩素原子の除去につながり、塩素化の少ない誘導体になります。
置換: ピリジン環の塩素原子は、求核置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤を置換反応に使用できます。
生成される主な生成物
酸化: この化合物のより高い酸化状態の誘導体。
還元: ピリジンカルボン酸の塩素化の少ない誘導体。
置換: 使用される求核剤に応じて、さまざまな置換されたピリジンカルボン酸誘導体。
科学研究における用途
3,4,5,6-テトラクロロ-2-ピリジンカルボン酸ナトリウム塩は、科学研究でいくつかの用途があります。
化学: これは、さまざまな塩素化ピリジン誘導体の調製のための有機合成における試薬として使用されます。
生物学: この化合物は、酵素阻害とタンパク質リガンド相互作用を含む研究に使用できます。
産業: この化合物は、染料、農薬、およびその他の特殊化学品の製造に使用されます。
科学的研究の応用
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated pyridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
3,4,5,6-テトラクロロ-2-ピリジンカルボン酸ナトリウム塩の作用機序は、特定の分子標的との相互作用を伴います。ピリジン環の塩素原子は、水素結合やハロゲン結合など、さまざまな化学的相互作用に関与する可能性があり、タンパク質や酵素に対する化合物の結合親和性に影響を与える可能性があります。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
ピコリン酸(2-ピリジンカルボン酸): ピリジンカルボン酸の塩素化されていない誘導体。
ニコチン酸(3-ピリジンカルボン酸): さまざまな置換パターンを持つピリジンカルボン酸の別の異性体。
イソニコチン酸(4-ピリジンカルボン酸): カルボキシル基が4位にある異性体。
独自性
3,4,5,6-テトラクロロ-2-ピリジンカルボン酸ナトリウム塩は、ピリジン環に4つの塩素原子があるため、塩素化されていないものや塩素化の少ない対応物と比較して、独特の化学的性質と反応性を示します。これは、有機合成と研究における特定の用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): A non-chlorinated derivative of pyridinecarboxylic acid.
Nicotinic acid (3-Pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.
Isonicotinic acid (4-Pyridinecarboxylic acid): An isomer with the carboxyl group at the 4-position.
Uniqueness
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is unique due to the presence of four chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its non-chlorinated or less chlorinated counterparts. This makes it a valuable compound for specific applications in organic synthesis and research.
特性
CAS番号 |
113275-12-0 |
|---|---|
分子式 |
C6Cl4NNaO2 |
分子量 |
282.9 g/mol |
IUPAC名 |
sodium;3,4,5,6-tetrachloropyridine-2-carboxylate |
InChI |
InChI=1S/C6HCl4NO2.Na/c7-1-2(8)4(6(12)13)11-5(10)3(1)9;/h(H,12,13);/q;+1/p-1 |
InChIキー |
WFOJCSNWJNYICV-UHFFFAOYSA-M |
正規SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


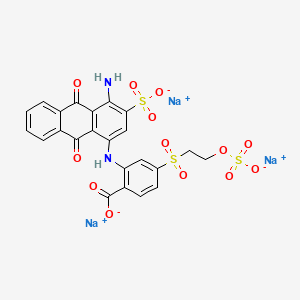
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
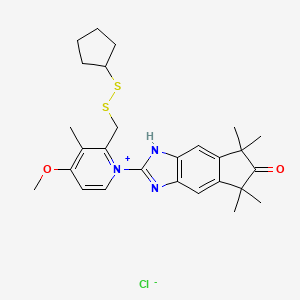
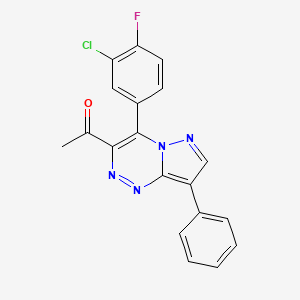

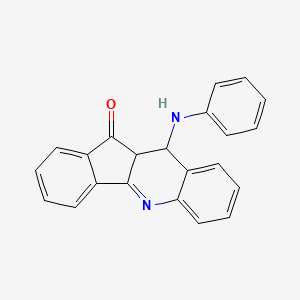
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
